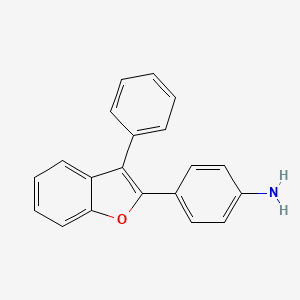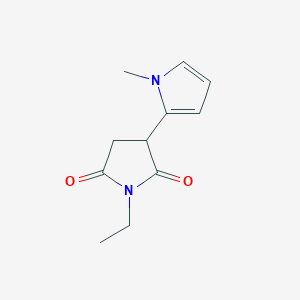![molecular formula C11H17NO2 B12878392 Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]- CAS No. 61449-04-5](/img/structure/B12878392.png)
Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Methylisoxazol-5-yl)methyl)cyclohexanol is a compound that features a cyclohexanol moiety attached to a 3-methylisoxazole ring via a methylene bridge. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . The presence of the isoxazole ring in this compound suggests it may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-methylisoxazol-5-yl)methyl)cyclohexanol typically involves the formation of the isoxazole ring followed by its attachment to the cyclohexanol moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves optimizing reaction conditions to maximize yield and minimize waste. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-((3-Methylisoxazol-5-yl)methyl)cyclohexanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The methylene bridge can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((3-methylisoxazol-5-yl)methyl)cyclohexanol is likely related to its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-5-isoxazolemethanol: This compound shares the isoxazole ring and methylene bridge but lacks the cyclohexanol moiety.
N-(5-Methylisoxazol-3-yl)malonamide: Another isoxazole derivative with different functional groups.
Uniqueness
1-((3-Methylisoxazol-5-yl)methyl)cyclohexanol is unique due to the combination of the cyclohexanol moiety with the isoxazole ring. This structural feature may impart distinct chemical and biological properties compared to other isoxazole derivatives.
Propiedades
Número CAS |
61449-04-5 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-9-7-10(14-12-9)8-11(13)5-3-2-4-6-11/h7,13H,2-6,8H2,1H3 |
Clave InChI |
QZCNSEJRCUHNJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)CC2(CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



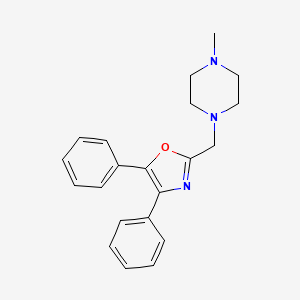
![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
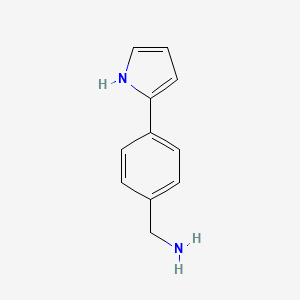
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)
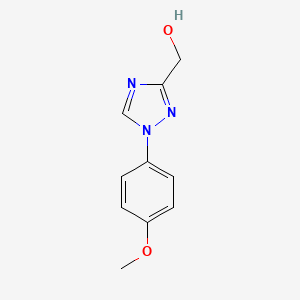


![3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)
![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)

